(2R)-2-Benzyl-2-methylcyclohexan-1-one
Description
Properties
CAS No. |
831170-21-9 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2R)-2-benzyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H18O/c1-14(10-6-5-9-13(14)15)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3/t14-/m1/s1 |
InChI Key |
JHMRHFGOPQLVBP-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@]1(CCCCC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (2R)-2-Benzyl-2-methylcyclohexan-1-one with analogous compounds derived from the provided evidence:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | Stereochemistry |
|---|---|---|---|---|---|
| (2R)-2-Benzyl-2-methylcyclohexan-1-one | C₁₄H₁₈O | 202.30 | Ketone | 2-Benzyl, 2-methyl | (2R) configuration |
| (1R,2R)-2-(Benzylamino)cyclohexanol | C₁₂H₁₇NO | 191.27 | Alcohol, secondary amine | 2-Benzylamino | (1R,2R) configuration |
| 2-Methylcyclohexanone | C₇H₁₂O | 112.17 | Ketone | 2-Methyl | No stereocenter |
| 2-Benzylcyclohexanone | C₁₃H₁₆O | 188.26 | Ketone | 2-Benzyl | Non-chiral or unspecified |
Key Comparative Insights
Functional Group Influence
- Ketone vs. Alcohol/Amino Groups: The ketone in (2R)-2-Benzyl-2-methylcyclohexan-1-one renders it more electrophilic than the alcohol or amine-containing analog (1R,2R)-2-(Benzylamino)cyclohexanol ().
Stereochemical Considerations
- The (2R) configuration distinguishes it from non-chiral analogs (e.g., 2-benzylcyclohexanone) and enantiomers (2S). This stereochemistry is crucial for applications in asymmetric catalysis or chiral recognition in drug design .
- In contrast, (1R,2R)-2-(Benzylamino)cyclohexanol () has two stereocenters, enabling complex spatial interactions in biological systems, though its alcohol and amine groups limit cross-reactivity with ketone-based substrates .
Molecular Weight and Lipophilicity
- The higher molecular weight (202.30 g/mol) and benzyl group in the target compound enhance lipophilicity compared to 2-methylcyclohexanone (112.17 g/mol). This property may improve membrane permeability in pharmaceutical contexts but reduce aqueous solubility .
Q & A
Q. How do steric effects from the 2-methyl group impact reaction pathways in further functionalization?
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